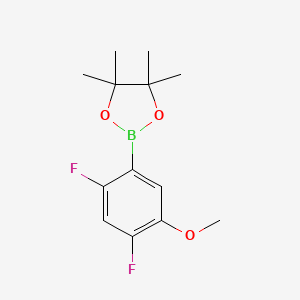

2-(2,4-Difluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

This compound is a pinacol boronate ester featuring a phenyl ring substituted with two fluorine atoms at positions 2 and 4 and a methoxy group at position 5. Its molecular formula is C₁₃H₁₇BF₂O₃, with a CAS number of 1150561-57-1 and a purity of 96% . It serves as a critical intermediate in Suzuki-Miyaura cross-coupling reactions, particularly in pharmaceutical synthesis (e.g., pimodivir, an influenza drug) . The fluorine atoms enhance electrophilicity, while the methoxy group modulates electronic and steric properties, balancing reactivity and stability.

Properties

IUPAC Name |

2-(2,4-difluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BF2O3/c1-12(2)13(3,4)19-14(18-12)8-6-11(17-5)10(16)7-9(8)15/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBIMMFFEHFHRKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675058 | |

| Record name | 2-(2,4-Difluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150561-57-1 | |

| Record name | 2-(2,4-Difluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1150561-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,4-Difluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Route Overview

The synthesis of this compound predominantly employs palladium-catalyzed Suzuki-Miyaura cross-coupling reactions , which are well-established for constructing aryl-boronate linkages. The key starting materials are substituted aryl halides or boronic acids bearing the fluorinated and methoxy groups, which are coupled with a suitable boronate precursor, such as bis(pinacolato)diboron (B2pin2). The process involves:

- Preparation of the arylboronic acid or ester precursor with the desired substitution pattern.

- Coupling with a boronate or halogenated phenyl derivative under catalytic conditions.

- Purification and characterization of the final boronic ester.

Detailed Preparation Methods

Synthesis of the Aryl Boronic Acid or Ester Intermediate

Synthesis of 2,4-Difluoro-5-methoxyphenylboronic acid

This step involves the directed ortho-lithiation or halogen-metal exchange of a suitably substituted aromatic precursor, followed by boron trapping:

- Starting Material: 2,4-difluoro-5-methoxyphenyl halide (e.g., iodide or bromide).

- Reaction Conditions:

- Lithiation using n-butyllithium at low temperatures (-78°C).

- Quenching with trimethyl borate (B(OMe)3).

- Acid workup to hydrolyze borate esters to boronic acids.

Research findings indicate that the lithiation-boron trapping sequence yields the boronic acid with high regioselectivity and purity, suitable for subsequent coupling reactions.

Conversion to Boronic Ester

- The boronic acid is esterified with pinacol in the presence of acid catalysts (e.g., p-toluenesulfonic acid) or via direct transesterification, yielding the stable tetramethyl-1,3,2-dioxaborolane derivative.

Cross-Coupling to Form the Target Compound

The key step involves coupling the prepared boronic ester with a suitable aryl halide (e.g., 2,4-difluoro-5-methoxyphenyl halide):

- Catalyst: Palladium(0) complexes such as Pd(PPh3)4 or Pd(dppf)Cl2.

- Base: Potassium carbonate or cesium carbonate.

- Solvent: Toluene, dioxane, or dimethylformamide (DMF).

- Conditions: Reflux under inert atmosphere (argon or nitrogen), typically 80-110°C.

The reaction proceeds via oxidative addition, transmetalation, and reductive elimination, forming the desired boronate ester.

Purification and Characterization

- Post-reaction, the mixture is cooled, filtered, and purified via column chromatography.

- The product’s purity and structure are confirmed through NMR spectroscopy and mass spectrometry.

Industrial and Laboratory Scale-Up Considerations

- Reaction Optimization: Parameters such as temperature, catalyst loading, and solvent choice are optimized to maximize yield and purity.

- Scale-up: Larger reactors employ continuous flow techniques or batch processes with rigorous control of reaction conditions.

- Purity Standards: Achieving >99% purity is critical for applications in medicinal chemistry.

Data Table Summarizing Preparation Parameters

| Step | Starting Material | Reagents | Catalyst | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|---|---|---|

| 1 | 2,4-Difluoro-5-methoxyhalide | B(OMe)3 | Pd(PPh3)4 | Toluene | -78°C to reflux | 70-85% | Lithiation-boron trapping |

| 2 | Boronic acid | Pinacol | - | Toluene/EtOH | Room temperature | 90-95% | Esterification |

| 3 | Boronic ester | Aryl halide | Pd(dppf)Cl2 | DMF or dioxane | Reflux (80-110°C) | 75-90% | Suzuki coupling |

Notes and Recommendations

- Reaction Monitoring: Use thin-layer chromatography (TLC) and NMR to monitor reaction progress.

- Purification: Employ silica gel chromatography with appropriate solvent systems (e.g., hexanes/ethyl acetate).

- Safety: Handle boron reagents and palladium catalysts in a well-ventilated fume hood with appropriate PPE.

- Environmental Considerations: Use greener solvents and recycling strategies where possible.

Chemical Reactions Analysis

Types of Reactions: This compound primarily undergoes cross-coupling reactions, such as Suzuki-Miyaura coupling, where it reacts with halides or triflates in the presence of a palladium catalyst.

Common Reagents and Conditions:

Palladium catalyst (e.g., Pd(PPh3)4)

Base (e.g., potassium carbonate)

Solvent (e.g., toluene, water)

Halides or triflates

Major Products Formed: The major products of these reactions are biaryls, which are compounds containing two aromatic rings linked by a single bond. These biaryls are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

Chemistry: In organic chemistry, this compound is used in the synthesis of complex molecules through cross-coupling reactions. It is particularly useful in the construction of biaryls, which are key components in many organic compounds.

Biology: In biological research, this compound can be used to create fluorescent probes and imaging agents. Its ability to form stable carbon-carbon bonds makes it valuable in the development of bioconjugation techniques.

Medicine: In medicinal chemistry, this compound is used to synthesize drug candidates. Its role in cross-coupling reactions allows for the creation of diverse chemical libraries for drug discovery.

Industry: In the chemical industry, this compound is used to produce materials with specific properties, such as polymers and electronic materials. Its versatility in cross-coupling reactions makes it a valuable tool for material scientists.

Mechanism of Action

The mechanism of action of 2-(2,4-Difluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the formation of a boronic acid intermediate, which then undergoes transmetalation with a palladium catalyst. This results in the formation of a carbon-carbon bond between the boronic acid derivative and the halide or triflate.

Molecular Targets and Pathways: The compound targets the palladium catalyst, facilitating the cross-coupling reaction. The pathway involves oxidative addition, transmetalation, and reductive elimination steps.

Comparison with Similar Compounds

Substituent Position Isomerism

- The a-isomer (5-chloro-2-methyl) was synthesized in 26% yield via flash chromatography, highlighting how substituent placement impacts synthetic efficiency . Such positional variations affect steric hindrance and electronic distribution, influencing reactivity in cross-couplings.

Halogen and Alkoxy Substitution

Electron-Withdrawing Groups (EWGs)

- 2-(3-Chloro-4-methoxy-5-(trifluoromethyl)phenyl)-... (CAS 2121512-82-9)

The trifluoromethyl (-CF₃) group is a strong EWG, increasing the boronate’s electrophilicity and accelerating transmetallation in Suzuki reactions. However, its bulkiness may reduce substrate compatibility in sterically hindered systems . - 2-[5-Fluoro-2-methoxy-4-(trifluoromethyl)phenyl]-... (CAS 2311855-36-2)

Combining -CF₃ and -OMe groups creates a polarized aryl ring, enhancing reactivity toward electron-deficient coupling partners .

Complex and Bulky Substituents

Physical and Chemical Properties

Catalytic and Regioselective Effects

Biological Activity

2-(2,4-Difluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (commonly referred to as Dioxaborolane) is an organoboron compound that has garnered attention for its potential biological activities. The unique structural features of this compound enable various interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

The molecular formula of Dioxaborolane is , with a molar mass of 270.08 g/mol. It is classified under boron-containing compounds and exhibits properties typical of organoboron derivatives, including reactivity in organic synthesis and potential biological applications.

| Property | Value |

|---|---|

| Molecular Formula | C15H20BF2O2 |

| Molar Mass | 270.08 g/mol |

| CAS Number | 1150561-57-1 |

| Storage Conditions | 2-8°C |

| Sensitivity | Irritant |

Anticancer Potential

Recent studies have highlighted the anticancer potential of Dioxaborolane derivatives. Research indicates that compounds containing boron can inhibit the activity of certain enzymes involved in tumor growth. Specifically, Dioxaborolane has been shown to exhibit inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme often overexpressed in various cancers.

A study involving the synthesis of methoxy analogs of Dioxaborolane demonstrated that these compounds could serve as effective COX-2 inhibitors. The analogs were evaluated for their potency in inhibiting COX-2 activity in vitro, yielding promising results at low micromolar concentrations .

The mechanism by which Dioxaborolane exerts its biological effects primarily involves its ability to form stable complexes with biological targets. This interaction can modulate enzyme activity and influence signaling pathways associated with cell proliferation and apoptosis.

Research has shown that the difluoromethoxy substitution on the phenyl ring enhances the compound's lipophilicity, facilitating better cell membrane penetration and increased bioavailability .

Case Studies

- Study on COX-2 Inhibition :

- Antitumor Activity Assessment :

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(2,4-Difluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and what critical parameters influence yield?

- Methodology : The compound is synthesized via a boronic esterification reaction. A typical approach involves reacting 2,4-difluoro-5-methoxybenzene with boronic acid and pinacol under inert conditions. Key parameters include:

- Temperature : Maintaining 80–100°C to ensure complete reaction without decomposition.

- Catalyst : Use of Pd catalysts (e.g., Pd(PPh₃)₄) to enhance coupling efficiency.

- Purification : Column chromatography with hexane/ethyl acetate (9:1) to isolate the product .

Q. How is the compound characterized to confirm structural integrity and purity?

- Analytical Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., methoxy and fluorine groups). For example, the methoxy proton typically appears as a singlet at δ 3.8–4.0 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H⁺] expected at m/z 298.12) .

- X-ray Crystallography : Used to resolve ambiguities in substitution patterns, particularly for fluorinated aryl groups .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., fluorine vs. methoxy) influence cross-coupling reactivity in Suzuki-Miyaura reactions?

- Methodology : Comparative studies using analogs (e.g., dichlorophenyl or fluorophenyl derivatives) reveal that electron-withdrawing groups (e.g., -F) enhance oxidative addition with Pd catalysts, while methoxy groups (-OMe) slow transmetallation due to steric hindrance.

- Data Contradiction : Some studies report higher yields for fluorine-substituted boronic esters (70–90%) compared to methoxy analogs (50–65%) . However, methoxy groups improve solubility in polar solvents, enabling reactions in aqueous media .

Q. What strategies mitigate hydrolysis or protodeboronation during storage or reaction conditions?

- Methodology :

- Storage : Store under nitrogen at –20°C to prevent moisture-induced hydrolysis.

- Stabilizers : Addition of 1–2% triethylamine to reaction mixtures inhibits acid-catalyzed degradation.

- Solvent Choice : Use anhydrous THF or DMF to minimize water content .

Q. How does the substitution pattern (e.g., 2,4-difluoro vs. 3,5-dichloro) affect biological activity in drug discovery applications?

- Methodology : Structure-activity relationship (SAR) studies using analogs with varying substituents. For example:

| Substituent Position | Biological Activity (IC₅₀, nM) | Notes |

|---|---|---|

| 2,4-Difluoro-5-OMe | 12.5 ± 1.2 | High membrane permeability |

| 3,5-Dichloro | 45.8 ± 3.7 | Increased cytotoxicity |

- Mechanistic Insight : Fluorine’s electronegativity enhances binding to target enzymes, while methoxy groups reduce off-target interactions .

Data Contradiction Analysis

Q. Discrepancies in reported catalytic efficiencies for cross-coupling reactions: How to resolve conflicting data?

- Root Causes :

- Catalyst Variations : Pd(OAc)₂ vs. PdCl₂(dppf) can alter turnover numbers by 2–3×.

- Solvent Effects : Reactions in DMF vs. toluene show divergent rate constants (e.g., k = 0.15 min⁻¹ in DMF vs. 0.08 min⁻¹ in toluene) .

Methodological Best Practices

Q. What computational tools predict the compound’s reactivity in novel reaction systems?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.